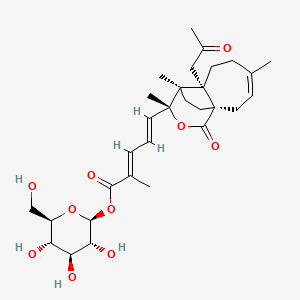

Pseudolaric acid A beta-D-glucoside

Beschreibung

Contextualization within Natural Products Chemistry and Diterpenoids

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical compounds synthesized by living organisms. Within this broad discipline, Pseudolaric acid A beta-D-glucoside is classified as a diterpenoid glycoside. biosynth.comnih.gov Diterpenoids are a large and structurally diverse class of organic compounds derived from four isoprene units. They are known for their complex molecular architectures and significant biological activities. biosynth.comnih.gov

The core structure of this compound is a complex tricyclic diterpenoid lactone. thieme.de The addition of a beta-D-glucoside moiety (a glucose sugar molecule) to the pseudolaric acid A core structure makes it a glycoside. This glycosylation can significantly influence the compound's solubility and biological properties. The isolation and structural characterization of this compound and its relatives typically involve advanced spectroscopic techniques, such as 2D NMR and mass spectrometry. nih.govpsu.edu

Overview of the Pseudolaric Acid Family and Its Research Significance

This compound belongs to a larger family of related diterpenoids known as the pseudolaric acids. nih.gov These compounds are primarily isolated from the root bark of Pseudolarix species, a material used in traditional Chinese medicine referred to as 'Tu-jing-pi' or Cortex pseudolaricis. psu.edufrontiersin.org To date, researchers have isolated and identified approximately 20 diterpenoids belonging to this family. psu.edu

The pseudolaric acid family is of significant research interest due to the diverse biological activities exhibited by its members. nih.govpsu.edu The most studied compounds in this family, Pseudolaric acid A and Pseudolaric acid B, are recognized as the major antifungal and anti-angiogenic constituents. nih.gov The unique and complex polycyclic structure of these compounds has also made them attractive targets for total synthesis by organic chemists. nih.govthieme.de Research into the family has explored a range of biological effects, including antifungal, antifertility, and cytotoxic activities. medchemexpress.compsu.edufrontiersin.org The presence of the glucoside group on compounds like this compound is a key structural variation within the family, influencing their properties and biological interactions. psu.edubiosynth.com

Data Tables

Table 1: Selected Members of the Pseudolaric Acid Family

This table provides an overview of several compounds isolated from Pseudolarix species, highlighting the diversity within the pseudolaric acid family.

| Compound Name | Natural Source | Reference |

| Pseudolaric acid A | Root bark of Pseudolarix amabilis | nih.govpsu.edu |

| Pseudolaric acid B | Root bark of Pseudolarix amabilis | nih.govpsu.edu |

| Pseudolaric acid A-O-beta-D-glucopyranoside | Root bark of Pseudolarix kaempferi | medchemexpress.comnih.gov |

| Pseudolaric acid B-O-beta-D-glucopyranoside | Root bark of Pseudolarix kaempferi | nih.govbiosynth.com |

| Pseudolaric acid C1 | Pseudolarix kaempferi | targetmol.comchemfaces.com |

| Pseudolaric acid C2 | Pseudolarix kaempferi | targetmol.comcaltagmedsystems.co.uk |

| Deacetylpseudolaric acid A | Root bark of Pseudolarix kaempferi | nih.govpsu.edu |

Table 2: Chemical Compound Reference

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Routes to the Diterpenoid Skeleton

The journey to the pseudolarane diterpenoid skeleton begins with universal precursors from the terpenoid pathway. mdpi.comjmb.or.kr Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are assembled by geranylgeranyl pyrophosphate (GGPP) synthase to form the C20 precursor, GGPP. mdpi.comjmb.or.kr This linear molecule is the starting point for the vast diversity of diterpenoids. nih.govoup.com

The crucial step in defining the pseudolarane scaffold is the cyclization of GGPP. nih.govpnas.org Research has identified a specific monofunctional class I diterpene synthase (diTPS), named pseudolaratriene synthase (PxaTPS8), as the enzyme responsible for the first committed step in pseudolaric acid biosynthesis. nih.govpnas.orgucdavis.edu PxaTPS8 catalyzes the conversion of GGPP into a unique 5,7-fused bicyclic diterpene intermediate known as pseudolaratriene. nih.govpnas.orgucdavis.edu This reaction is significant as it establishes the characteristic hydroazulene core of the pseudolaric acids. researchgate.netresearchgate.net

Following the formation of pseudolaratriene, a series of subsequent modifications are required to form the pseudolaric acid A aglycone. These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. ucdavis.eduresearchgate.net These enzymes perform regio- and stereo-specific oxidations at various positions on the diterpene skeleton, leading to the formation of the carboxylic acid and other oxygenated functionalities that characterize pseudolaric acid A. oup.com The precise sequence and intermediates in this oxidative cascade are areas of ongoing investigation.

Enzymatic Glycosylation: Mechanisms of Beta-D-Glucoside Linkage Formation

The final step in the biosynthesis is the attachment of a glucose moiety to the pseudolaric acid A aglycone, a process known as glycosylation. jmb.or.krresearchgate.net This reaction is catalyzed by a family of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.net Plant UGTs are responsible for transferring a sugar molecule, typically from an activated donor like UDP-glucose, to a wide array of acceptor molecules, including terpenoids. nih.govfrontiersin.org

The formation of the beta-D-glucoside linkage is a highly specific process. koreascience.kr A hydroxyl group on the pseudolaric acid A molecule acts as a nucleophile, attacking the anomeric carbon of UDP-glucose. This results in the formation of a glycosidic bond with a beta-configuration. mdpi.com This glycosylation step is crucial as it can significantly alter the properties of the parent compound, often increasing its water solubility, stability, and modifying its biological activity. researchgate.netresearchgate.net The specific UGTs involved in the biosynthesis of pseudolaric acid A beta-D-glucoside ensure that the glucose is attached at the correct position and with the proper stereochemistry. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Significant strides have been made in identifying the enzymes that orchestrate pseudolaric acid biosynthesis through transcriptomic analysis of Pseudolarix amabilis roots, where the compounds are primarily found. nih.govucdavis.edu This approach has led to the discovery and functional characterization of key enzymes.

Key Identified Biosynthetic Enzymes:

| Enzyme Class | Specific Enzyme | Function | Source |

| Diterpene Synthase (diTPS) | Pseudolaratriene Synthase (PxaTPS8) | Catalyzes the initial cyclization of GGPP to form the pseudolaratriene scaffold. | nih.govpnas.orgucdavis.edu |

| Cytochrome P450s (P450s) | Various candidates | Catalyze subsequent oxidative modifications of the diterpene skeleton to form the aglycone. | nih.govucdavis.edu |

| UDP-Glycosyltransferases (UGTs) | Various candidates | Catalyze the final glycosylation of the aglycone to form the beta-D-glucoside. | nih.govresearchgate.net |

The functional characterization of PxaTPS8 was a pivotal discovery, confirming its role as the gatekeeper enzyme for this metabolic pathway. nih.govresearchgate.net While specific P450s and UGTs from P. amabilis have been identified as likely candidates through sequence homology and expression profiling, detailed in-vitro and in-vivo characterization is ongoing to confirm their precise roles and substrate specificities in the pathway leading to this compound. nih.govucdavis.edu

Genetic Basis of Biosynthesis: Gene Cluster Prediction and Analysis

In many plants, genes for specialized metabolic pathways are often physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This genomic arrangement facilitates the co-regulation and inheritance of the entire pathway.

Analysis of the Pseudolarix amabilis genome and transcriptome has led to the prediction of a BGC associated with pseudolaric acid biosynthesis. nih.govresearchgate.net This predicted cluster contains the genes encoding the key enzyme classes required for the synthesis of this compound, including a diterpene synthase (PxaTPS8), several cytochrome P450s, and UDP-glycosyltransferases. nih.gov The co-localization of these genes strongly suggests a coordinated function in the production of these complex diterpenoids. The discovery of this putative gene cluster provides a valuable genetic resource for further elucidation of the pathway's regulation and for potential metabolic engineering applications aimed at enhancing the production of pseudolaric acids.

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Pseudolaric Acid Aglycones

The total synthesis of pseudolaric acid aglycones, such as those for Pseudolaric Acid A and B, has been a subject of intense research, leading to several successful approaches. nih.govthieme.de A concise total synthesis of Pseudolaric Acid A was achieved in 16 steps from a commercially available starting material. acs.orgresearchgate.net The synthesis of Pseudolaric Acid B, which is noted for its potent biological activities, has also been accomplished, providing a pathway to this valuable natural product. thieme-connect.comnih.gov

Achieving stereocontrol is paramount in the synthesis of pseudolaric acids. Researchers have employed various enantioselective methods to produce specific stereoisomers.

One notable approach is the asymmetric formal total synthesis of (–)-Pseudolaric acid B, which relies on a highly diastereoselective intramolecular (4+3) cycloaddition as the key step. chemrxiv.org This strategy establishes the trans-fused perhydroazulene core and the critical quaternary stereocenter with high selectivity. chemrxiv.org In other syntheses, reagent-controlled methods have been crucial. For instance, the use of Hashimoto's chiral rhodium catalyst (Rh₂(S-BPTV)₄) was able to reverse the diastereoselectivity of a tandem carbene cyclization-cycloaddition reaction to favor the desired diastereomer. researchgate.net

The synthesis of (-)-Pseudolaric Acid B by Trost and coworkers began with a highly selective Noyori reduction of 2-acetyl butyrolactone to generate two adjacent stereocenters early in the sequence. nih.gov Late-stage steps also required high diastereoselectivity, such as the addition of an acetylide to a sterically hindered ketone, which was effectively accomplished using cerium organometallic reagents. nih.govacs.orgresearchgate.net

Several powerful chemical reactions have been instrumental in constructing the complex framework of pseudolaric acid aglycones. These transformations are key to forming the characteristic ring systems and stereocenters.

Intramolecular Cycloaddition: This class of reactions has been widely used to form the seven-membered ring. A metal-catalyzed [5+2] intramolecular cycloaddition of a vinylcyclopropane (B126155) and an alkyne, developed by the Wender and Trost groups, has proven highly effective for creating the polyhydroazulene core. nih.govnih.govfigshare.com Chiu and coworkers developed an alternative intramolecular (4+3) cycloaddition of an epoxy enolsilane substrate to yield the trans-fused perhydroazulene framework. chemrxiv.org

Radical Cyclization: Radical reactions have provided elegant solutions for forming key bonds. The total synthesis of Pseudolaric Acid A by Yang and Li featured a samarium diiodide (SmI₂)-mediated intramolecular alkene-ketyl radical cyclization to stereoselectively form the core researchgate.netthieme-connect.com-bicyclic scaffold. acs.orgresearchgate.netmdpi.com In the synthesis of Pseudolaric Acid B, Trost's group successfully used the cyclization of an alkoxycarbonyl radical onto a diene system to construct the quaternary center at C10. nih.govacs.org

Ring-Closing Metathesis (RCM): RCM is a versatile and powerful tool for forming cyclic structures. It has been employed in multiple syntheses of pseudolaric acids to form the seven-membered ring from a diene precursor. thieme-connect.comthieme.deacs.orgthieme-connect.commdpi.com

Key Stereoselective Transformations in Pseudolaric Acid Synthesis

| Transformation | Reaction Type | Key Application | Reference |

|---|---|---|---|

| [5+2] Cycloaddition | Pericyclic | Construction of the polyhydroazulene [5-7] ring system. | nih.govnih.gov |

| (4+3) Cycloaddition | Pericyclic | Asymmetric synthesis of the trans-fused perhydroazulene core. | chemrxiv.org |

| Alkene-Ketyl Radical Cyclization | Radical | Stereoselective formation of the trans-fused [5-7]-bicyclic core of Pseudolaric Acid A. | acs.orgmdpi.com |

| Alkoxycarbonyl Radical Cyclization | Radical | Formation of the C10 quaternary stereocenter. | nih.govacs.org |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Formation of the seven-membered ring. | thieme-connect.comacs.orgthieme-connect.com |

Formal Synthesis Methodologies

Formal syntheses, which target a known synthetic intermediate that has previously been converted to the final natural product, provide an alternative and often more efficient route.

A formal synthesis of Pseudolaric Acid B was achieved by Mori, culminating in the preparation of an intermediate from Trost's total synthesis. thieme-connect.comthieme.de This 17-step synthesis utilized a Claisen rearrangement and an iodoetherification to construct the quaternary stereocenters and a ring-closing metathesis to form the seven-membered ring. thieme-connect.comthieme-connect.com Another significant contribution is the asymmetric formal synthesis of (–)-Pseudolaric acid B by Chiu's group, which represents the shortest asymmetric route to this natural product's core structure. chemrxiv.org

Key Features of Formal Syntheses of Pseudolaric Acid B

| Researcher | Key Intermediate | Total Steps (to intermediate) | Key Reactions | Reference |

|---|---|---|---|---|

| Naoki Mori | Trost's Intermediate | 17 | Claisen rearrangement, Iodoetherification, RCM | thieme-connect.comthieme.de |

| Pauline Chiu | Trost's Intermediate | Not specified | Intramolecular (4+3) cycloaddition | chemrxiv.org |

Semi-synthetic Approaches and Derivatization of Natural Precursors

Starting from the naturally isolated compounds, semi-synthesis allows for the creation of a multitude of derivatives. psu.edu These analogs are crucial for probing structure-activity relationships (SAR) and developing compounds with improved properties. psu.edu Commercially available Pseudolaric Acid B (PAB) has been a common starting point for such derivatization. researchgate.netmdpi.com For example, a series of amide derivatives were synthesized by coupling PAB with various alkyl amines to explore the impact of modifying the carboxylic acid moiety. researchgate.netmdpi.com These semi-synthetic approaches can enhance biological activity or explore new therapeutic applications. ontosight.ai

Regioselective Glycosylation in in vitro Synthesis

The final step in the synthesis of Pseudolaric acid A beta-D-glucoside is the attachment of the glucose sugar. This glycosylation must be regioselective, meaning the sugar is attached to a specific position on the aglycone. Research into the derivatization of PAB has demonstrated a method for this transformation. The glycosylation of the carboxylic acid moiety of PAB was achieved using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor. researchgate.netmdpi.com The reaction was promoted by silver carbonate (Ag₂CO₃) in acetonitrile (B52724), affording the desired glycosylated product. mdpi.com This demonstrates a viable in vitro method for the regioselective O-glucosidation at the carboxylic acid, completing the synthesis of the target molecule's core structure with its sugar component.

Structure Activity Relationship Sar Studies

Impact of the Diterpenoid Core Structure on Biological Activities

SAR studies on various natural and synthetic analogs of PAB have consistently shown that the integrity of this diterpenoid core is essential for antifungal, anti-angiogenic, and anticancer activities. psu.edu Modifications to this core generally lead to a significant reduction or complete loss of biological function. For instance, the cytotoxic activity of PAB is influenced by substituents on the cycloheptene (B1346976) hemisphere of the molecule. aacrjournals.org

The table below summarizes the impact of the diterpenoid core on the biological activities of select pseudolaric acid derivatives.

| Compound | Modification to Diterpenoid Core | Impact on Biological Activity | Reference |

| Pseudolaric Acid B (PAB) | Unmodified | Potent anti-angiogenic and cytotoxic activities | frontiersin.orgaacrjournals.orgacs.org |

| Pseudolaric Acid A (PAA) | Methyl group instead of carbomethoxy group on cycloheptene ring | Generally lower cytotoxicity than PAB | aacrjournals.org |

| Pseudolaric Acid C | Lacks the C4-acetoxy group | Reduced or loss of activity | psu.edu |

Role of the Glucoside Moiety in Bioactivity and Selectivity

The addition of a glucoside moiety, as seen in pseudolaric acid A β-D-glucoside, can significantly alter the bioactivity and selectivity of the parent compound. ontosight.ainih.gov Glycosylation can affect the molecule's solubility, cell permeability, and interaction with specific biological targets. ontosight.ai

In the case of pseudolaric acids, glycosidic derivatives often exhibit different activity profiles compared to their aglycone counterparts. For example, while the C18 carboxylic acid is generally considered necessary for activity, its glycosidic derivatives have shown reduced or altered activity in some assays. psu.edu However, in other contexts, the glucoside can be well-tolerated and even confer beneficial properties. For instance, pseudolaric acid B β-D-glucoside demonstrated a robust inhibitory effect on ARG1 mRNA expression, similar to the parent compound, and was also observed to upregulate NOS2 mRNA expression. nih.gov

Interestingly, the effect of glycosylation can be nuanced. While pseudolaric acid A was found to substantially upregulate ARG1 mRNA expression, its β-D-glucopyranoside derivative dramatically decreased it. nih.gov This highlights the complex role the glucoside moiety plays in modulating biological outcomes.

The following table outlines the influence of the glucoside moiety on the bioactivity of pseudolaric acids.

| Compound | Glucoside Moiety | Effect on Bioactivity | Reference |

| Pseudolaric acid B β-D-glucoside | Present | Tolerated for bioactivity; robust inhibition of ARG1 mRNA expression and upregulation of NOS2 mRNA expression. | nih.gov |

| Pseudolaric acid A β-D-glucopyranoside | Present | Dramatically decreased ARG1 mRNA expression compared to the parent compound. | nih.gov |

| Glycosidic derivatives of PAB | Present | Generally show reduced or loss of antifungal and anti-angiogenic activity. | psu.edu |

Chemical Modifications of the Conjugated Diene Carboxylic Acid Side Chain and Their Effects

The conjugated diene carboxylic acid side chain is another critical feature for the biological activity of pseudolaric acids. frontiersin.orgpsu.edu This side chain appears to be vital for antifungal and anti-angiogenic effects, as derivatives with saturated or truncated side chains are completely inactive. psu.edu

Most structural modifications of PAB have focused on this side chain to enhance antitumor activity and decrease cytotoxicity to normal cells. mdpi.com The C18 carboxylic acid residue is considered necessary for activity. psu.edu While ester and most amide derivatives generally show diminished or no activity, some specific amide derivatives have demonstrated significantly higher potency. psu.edu For example, the NH-(thiazol-2-yl) amide derivative of PAB showed much greater antifungal activity against Epidermophyton floccosum than the parent compound. psu.edu

Furthermore, the synthesis of various amide and O-pyranoside derivatives at the carboxylic acid moiety has been explored, with some derivatives showing promising activity in modulating macrophage polarization. nih.gov For instance, a hydrazineyl amide derivative of PAB was identified as a potent modulator of macrophage phenotype without significant cytotoxicity. mdpi.com

The table below details the effects of modifying the conjugated diene carboxylic acid side chain.

| Modification | Resulting Effect | Reference |

| Saturation or truncation of the diene side chain | Complete loss of antifungal and anti-angiogenic activity. | psu.edu |

| Conversion to ester or most amide derivatives | Reduced or complete loss of activity. | psu.edu |

| Conversion to NH-(thiazol-2-yl) amide | Significantly higher antifungal activity against Epidermophyton floccosum. | psu.edu |

| Conversion to hydrazineyl amide | Potent modulation of macrophage phenotype with low cytotoxicity. | mdpi.com |

Correlation between Specific Structural Features and Mechanistic Outcomes

Specific structural elements of pseudolaric acid derivatives have been correlated with distinct mechanistic outcomes. The interplay between different functional groups determines the molecule's interaction with cellular targets and subsequent biological response.

For instance, the substituent on the cycloheptene ring differentiates the cytotoxicity of pseudolaric acid A (PAA) and pseudolaric acid B (PAB). aacrjournals.org The carbomethoxy group in PAB contributes to its higher cytotoxicity compared to the methyl group in PAA. aacrjournals.org This difference in cytotoxicity is also reflected in their ability to inhibit tubulin polymerization, a key mechanism of their anticancer action. aacrjournals.org

The presence and nature of a glycoside at the carboxylic acid moiety can lead to differential effects on gene expression. As mentioned earlier, while both PAB and its β-D-glucoside upregulate NOS2 mRNA, PAA and its glucoside have opposing effects on ARG1 mRNA expression. nih.gov This suggests that the combination of the diterpenoid core structure and the nature of the side chain glycosylation dictates the specific signaling pathways that are modulated.

Furthermore, studies on various derivatives have shown that while the diene side chain is crucial, modifications to the carboxylic acid end can fine-tune the biological response, shifting it from general cytotoxicity to more specific immunomodulatory effects. nih.govmdpi.com

The following table correlates specific structural features with mechanistic outcomes.

| Structural Feature | Mechanistic Outcome | Reference |

| Carbomethoxy group on cycloheptene ring (PAB) | Higher cytotoxicity and inhibition of tubulin polymerization compared to the methyl group in PAA. | aacrjournals.org |

| β-D-glucoside at the carboxylic acid of PAB | Upregulation of NOS2 mRNA expression. | nih.gov |

| β-D-glucopyranoside at the carboxylic acid of PAA | Dramatic decrease in ARG1 mRNA expression. | nih.gov |

| Hydrazineyl amide at the carboxylic acid of PAB | Reprogramming of tumor-associated macrophages. | mdpi.com |

Mechanistic Investigations of Biological Activities Preclinical Focus

Antifungal Mechanisms of Action

Pseudolaric acid A beta-D-glucoside, a natural compound isolated from the bark of Pseudolarix kaempferi, has demonstrated notable antifungal properties. medchemexpress.commedchemexpress.combiocat.com Preclinical studies have begun to unravel the mechanisms by which this compound combats fungal pathogens.

Inhibition of Fungal Mycelial Growth and Spore Germination

Research has shown that Pseudolaric acid A and its derivatives, including the beta-D-glucoside form, are effective inhibitors of fungal growth. acs.orgnih.gov Studies on various fungi, such as Colletotrichum gloeosporioides, have demonstrated that these compounds significantly inhibit both the growth of mycelia, the main vegetative part of a fungus, and the germination of spores, the reproductive units. acs.orgnih.govresearchgate.netnih.gov The inhibitory concentration (EC50) values for Pseudolaric acid A against C. gloeosporioides have been reported to be as low as 1.62 μg/mL. acs.orgnih.govresearchgate.net This potent inhibition of both growth and reproduction is a key aspect of its antifungal activity.

Morphological Alterations in Fungal Hyphae

In addition to inhibiting growth, Pseudolaric acid A and its related compounds induce significant morphological changes in fungal hyphae, the long, branching filamentous structures of a fungus. acs.orgnih.gov Scanning electron microscopy has revealed that treatment with these compounds leads to distorted, swollen, and collapsed hyphae. acs.orgnih.gov The mycelial apexes can exhibit abnormal growth with multiple branches in irregularly shaped subapical areas. acs.orgnih.gov These structural deformities disrupt the normal function and integrity of the fungus, contributing to its demise.

Cellular and Subcellular Targets in Fungal Pathogens

The antifungal action of pseudolaric acids extends to the cellular and subcellular levels. A key target appears to be the fungal cell membrane. nih.gov Research on the related compound, Pseudolaric acid B, has shown that it can increase membrane permeability and inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death. Furthermore, ultrastructural analysis has revealed a thickened cell wall and an increase in vesicles within the fungal cells, indicating significant cellular stress and disruption of normal metabolic processes. nih.gov While direct studies on the beta-D-glucoside form are ongoing, the similar activities of the parent compounds suggest that mitochondrial disruption is a likely mechanism, impacting energy production and triggering cell death pathways. nih.govnih.gov

Anticancer Mechanisms of Action (in vitro and animal models)

Beyond its antifungal properties, this compound and its aglycone, Pseudolaric acid A, have shown promise as anticancer agents in preclinical models. researchgate.netmdpi.com These compounds exert their effects through the modulation of key cellular processes that are often dysregulated in cancer.

Cell Cycle Regulation: G2/M Phase Arrest Induction

A critical mechanism of the anticancer activity of pseudolaric acids is their ability to interfere with the cell cycle, the process by which cells grow and divide. Specifically, these compounds have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. nih.govfrontiersin.orgnih.govnih.govnih.gov This means that the cancer cells are prevented from entering mitosis and dividing, thus halting their proliferation. This G2/M arrest is often accompanied by changes in the expression and activity of key regulatory proteins, such as Cdc2. nih.gov

Apoptosis Induction Pathways (Caspase-dependent and independent)

In addition to halting cell division, pseudolaric acids are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by these compounds can occur through both caspase-dependent and caspase-independent pathways. frontiersin.orgnih.govnih.govnih.govmdpi.comnih.govnih.govnih.govfrontiersin.org

Caspase-Dependent Apoptosis: This pathway involves the activation of a family of proteases called caspases. nih.govnih.gov Studies have shown that treatment with pseudolaric acids leads to the activation of initiator caspases like caspase-8 and caspase-9, and effector caspases like caspase-3. frontiersin.orgnih.govnih.gov This cascade of activation results in the cleavage of key cellular proteins and the characteristic morphological changes of apoptosis. The process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov

Caspase-Independent Apoptosis: Interestingly, research has also revealed that pseudolaric acids can induce apoptosis even in the absence of caspase activation. frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org This alternative pathway can involve the release of other mitochondrial proteins, such as apoptosis-inducing factor (AIF), which can translocate to the nucleus and cause DNA fragmentation directly. nih.govnih.gov The ability to induce apoptosis through multiple pathways makes these compounds particularly effective against cancer cells that may have developed resistance to conventional therapies that rely on a single pathway.

Anti-inflammatory and Immunomodulatory Mechanisms (Beyond Cancer)

While information specifically on this compound is sparse, research into related compounds highlights immunomodulatory potential. PAB has been shown to inhibit T-cell mediated immune responses in preclinical models. It can suppress T lymphocyte proliferation and activation. researchgate.net Mechanistic studies suggest PAB achieves this by enhancing regulatory T cells and blocking signaling cascades like p38MAPK. In a mouse model of delayed-type hypersensitivity, PAB administration led to a marked improvement in ear swelling and reduced inflammatory infiltrate, indicating a potent immunomodulatory effect.

Antifertility Mechanisms

The antifertility properties of pseudolaric acids have been noted in several preclinical studies, suggesting a potential impact on reproductive processes. While specific mechanistic studies on this compound are limited, research on related compounds, including Pseudolaric acid A, provides insight into the potential mechanisms of action. It is often presumed that the glycoside form, this compound, may act as a prodrug, being metabolized to its active aglycone, Pseudolaric acid A, in the body.

Preclinical investigations have demonstrated that pseudolaric acids can interfere with key events in fertilization and early embryonic development. The GHS classification for Pseudolaric acid A includes a warning for suspected reproductive toxicity, indicating potential damage to fertility or the unborn child. nih.gov

Studies on female hamsters have shown that administration of pseudolaric acid can result in a partial antifertility effect. researchgate.net More specific in vitro studies using hamster ova have further elucidated these effects. Treatment with pseudolaric acid at concentrations higher than 50 micrograms/ml significantly reduced the fertilization rate of ova, both with and without the surrounding cumulus cells. researchgate.net At a lower concentration of 5 micrograms/ml, the fertilizing capacity of cumulus-free ova was notably inhibited. researchgate.net This suggests a direct impact on the ovum's ability to be fertilized. The research also indicated that the compound did not appear to affect spermatozoa activity or their fertilizing ability, pointing towards an ovum-specific mechanism of action. researchgate.net

The collective findings from these preclinical models suggest that the antifertility activity of pseudolaric acids, likely including Pseudolaric acid A, may stem from their ability to impair the viability and fertilization capacity of the ovum.

Table 1: Summary of Preclinical Antifertility Effects of Pseudolaric Acids

| Compound/Extract | Preclinical Model | Observed Effects | Reference(s) |

| Pseudolaric acid | Female Hamsters | Partial antifertility effect observed after administration. | researchgate.net |

| Pseudolaric acid A | General | Suspected of damaging fertility or the unborn child (GHS classification). | nih.gov |

| Pseudolaric acid (PA) | Hamster Ova (in vitro) | Markedly reduced fertilization rate at concentrations >50 µg/ml. | researchgate.net |

| Pseudolaric acid (PA) | Cumulus-free Hamster Ova (in vitro) | Inhibited fertilization capacity at a concentration of 5 µg/ml. | researchgate.net |

Other Investigated Biological Activities and Associated Molecular Events (e.g., neuroprotection, anti-atherosclerotic effects in animal models)

Beyond antifertility, other biological activities of pseudolaric acid compounds have been explored in preclinical settings. Notably, the anti-atherosclerotic effects of the related compound, Pseudolaric acid B, have been investigated. Currently, there is a lack of specific studies on the neuroprotective or anti-atherosclerotic effects of this compound.

Research on Pseudolaric acid B has demonstrated its potential to mitigate the progression of atherosclerosis in animal models. In a study utilizing ApoE knockout mice, a common model for atherosclerosis research, oral administration of Pseudolaric acid B was found to attenuate the development of atherosclerotic lesions. The mechanism behind this effect appears to be linked to the modulation of monocyte and macrophage activity, which are key cell types involved in the inflammatory processes that drive atherosclerosis.

While direct evidence for this compound is not available, the findings for the structurally similar Pseudolaric acid B suggest a potential area for future investigation into the broader therapeutic applications of this class of compounds.

Molecular Targets and Receptor Interactions

Identification of Direct Protein Targets

There is currently no specific scientific literature identifying the direct protein targets of Pseudolaric acid A beta-D-glucoside.

Ligand-Receptor Binding Studies

Detailed ligand-receptor binding studies for this compound are not available in the current body of scientific research.

Enzyme Inhibition and Activation Profiles

Specific enzyme inhibition or activation profiles for this compound have not been documented.

Gene Expression Regulation via Transcriptomic Analysis

A study comparing the effects of Pseudolaric acid A and its β-D-glucopyranoside on the mRNA expression of Arginase-1 (ARG1) and Nitric Oxide Synthase 2 (NOS2) revealed differing activities. While Pseudolaric acid A substantially upregulated ARG1 expression, its glucoside derivative dramatically decreased it. mdpi.com Furthermore, Pseudolaric acid A significantly upregulated NOS2 expression, whereas the glucoside form did not show a significant effect. mdpi.com This highlights that the glycosylation of Pseudolaric acid A can lead to distinct effects on gene expression.

Table 1: Comparative Effect of Pseudolaric Acid A and its β-D-Glucopyranoside on Gene Expression

| Compound | Target Gene | Effect on mRNA Expression |

|---|---|---|

| Pseudolaric acid A | ARG1 | Substantial Upregulation |

| Pseudolaric acid A β-D-glucopyranoside | ARG1 | Dramatic Decrease |

| Pseudolaric acid A | NOS2 | Substantial Upregulation |

| Pseudolaric acid A β-D-glucopyranoside | NOS2 | No Significant Upregulation |

Data derived from a study on macrophage polarization. mdpi.com

Proteomic Profiling of Cellular Responses

There are no available proteomic studies that have profiled the cellular responses to this compound.

Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Detection and Quantification (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for the separation and quantification of Pseudolaric acid A beta-D-glucoside. A rapid reverse-phase HPLC method has been developed that can separate five pseudolaric acids, including Pseudolaric acid A-O-beta-D-glucopyranoside, in under seven minutes. nih.gov This method utilizes a C18 analytical column with a gradient mobile phase of acetonitrile (B52724) and 0.10% acetic acid, and UV detection is set at 260 nm. nih.gov

For even faster analysis, UPLC systems coupled with Photodiode Array (PDA) and mass spectrometry detection have been employed to separate and analyze numerous components from Cortex pseudolaricis, the natural source of the compound. psu.edu These UPLC methods significantly reduce analysis time compared to traditional HPLC. nih.gov

Table 1: HPLC Method Parameters for Pseudolaric Acid Analysis

| Parameter | Specification |

|---|---|

| Column | C18 analytical column (4.6mm x 150mm i.d.) |

| Mobile Phase | Acetonitrile and 0.10% Acetic Acid (Gradient Program) |

| Detection | UV at 260 nm |

| Analysis Time | < 7 minutes |

Data sourced from a study on the rapid analysis of pseudolaric acids. nih.gov

Mass Spectrometry for Metabolite Profiling and Structural Confirmation (e.g., ESI-QTOF-MS/MS)

Mass spectrometry (MS) is indispensable for the structural confirmation and metabolite profiling of this compound. Techniques such as Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) are particularly powerful. psu.edu This method allows for the rapid identification of constituents in plant extracts like Pseudolarix kaempferi. medchemexpress.com

The coupling of UPLC with ESI-QTOF-MS/MS provides high-resolution mass data and fragmentation patterns, which act as a fingerprint for the molecule, confirming its identity. psu.edumedchemexpress.com This combination is a key strategy in metabolomics to study the composition of biological samples and identify specific compounds within a complex mixture. nih.govnih.gov The fragmentation analysis helps in elucidating the structure by identifying the core diterpenoid structure and the attached glucoside moiety.

Spectroscopic Techniques for Characterization in Biological Matrices (excluding human)

Beyond chromatography and mass spectrometry, other spectroscopic techniques are vital for the complete characterization of compounds in biological matrices. While specific studies on the spectroscopic characterization of this compound within non-human biological matrices are not detailed in the provided sources, the general application of these techniques is well-established. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be used to provide detailed structural information, including the stereochemistry of the molecule, by analyzing the magnetic properties of its atomic nuclei. UV spectroscopy, as used in HPLC detection, confirms the presence of the chromophore within the molecule, with a detection wavelength of 260 nm being effective for pseudolaric acids. nih.gov

Method Validation for Reproducibility and Accuracy in Research Settings

Validation of analytical methods is critical to ensure that the results are reliable and reproducible. For the HPLC method developed for pseudolaric acids, thorough validation has been performed. nih.gov The method demonstrates excellent linearity, precision, and accuracy. The intra- and inter-day variations for the analysis of five pseudolaric acids were found to be less than 1%. nih.gov The recovery of spiked samples was consistently between 99.1% and 101.9%, indicating high accuracy. nih.gov

The limits of detection (LOD) and quantification (LOQ) were also established, falling in the ranges of 8.26–16.66 ng/mL and 27.54–55.53 ng/mL, respectively, demonstrating the method's sensitivity. nih.gov

Table 2: Method Validation Data for Pseudolaric Acid Analysis

| Validation Parameter | Result |

|---|---|

| Intra-day Variation | < 1% |

| Inter-day Variation | < 1% |

| Recovery | 99.1% - 101.9% |

| Limit of Detection (LOD) | 8.26 - 16.66 ng/mL |

| Limit of Quantification (LOQ) | 27.54 - 55.53 ng/mL |

Data from a validated HPLC method for the quantitative analysis of five pseudolaric acids. nih.gov

Translational Research Perspectives and Future Directions

Preclinical Efficacy Assessment in Relevant Disease Models

To date, comprehensive preclinical efficacy studies on Pseudolaric acid A β-D-glucoside in various disease models are limited. Much of the existing research has focused on the more abundant and potent aglycones, Pseudolaric acid A and particularly Pseudolaric acid B (PAB) psu.edunih.gov. PAB has demonstrated significant anticancer activity by inhibiting tumor growth and regulating the cell cycle in models of gastric carcinoma, hepatocarcinoma, cervical cancer, and melanoma frontiersin.org. It has also been shown to possess anti-inflammatory and immunosuppressive properties frontiersin.orgnih.gov.

For Pseudolaric acid A β-D-glucoside, the available data is sparse. However, initial studies have begun to explore its immunomodulatory effects. One study investigating the impact on macrophage polarization provides the first glimpse into its potential preclinical efficacy in inflammatory disease models nih.gov. Further research is critically needed to evaluate the compound's performance in established in vivo models of cancer, inflammation, and other relevant diseases to ascertain its therapeutic potential.

Potential as a Mechanistic Probe in Fundamental Cellular Biology

Pseudolaric acid A β-D-glucoside holds promise as a valuable tool for dissecting fundamental cellular processes, particularly in the context of immunology and cell signaling. A key study has revealed a fascinating divergence in the bioactivity of Pseudolaric acid A and its β-D-glucoside derivative concerning macrophage polarization nih.gov.

In this study, while Pseudolaric acid A was found to substantially upregulate the mRNA expression of Arginase-1 (ARG1), a marker for M2 (alternatively activated) macrophages, its glycosylated counterpart, Pseudolaric acid A β-D-glucoside, dramatically decreased ARG1 expression nih.gov. This suggests that the addition of the glucose moiety not only alters the compound's activity but inverts it in this specific cellular context. This differential activity makes Pseudolaric acid A and its glucoside a potential pair of chemical probes to investigate the molecular switches that govern macrophage polarization. Understanding the precise mechanisms behind this functional switch could provide deeper insights into the roles of glycosylation in modulating immune responses.

Development of Advanced Analogues for Enhanced Specificity and Efficacy in Models

The development of advanced analogues is a cornerstone of drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. While the synthesis of various derivatives of Pseudolaric acid B has been a focus of medicinal chemistry efforts to enhance its anticancer and immunomodulatory activities, similar endeavors for Pseudolaric acid A β-D-glucoside are yet to be extensively reported nih.govnih.gov.

The total synthesis of Pseudolaric acid B has been achieved, providing a platform for the creation of novel analogues nih.gov. This synthetic knowledge could potentially be adapted for the synthesis of Pseudolaric acid A and its subsequent glycosylation to produce a library of analogues. Future synthetic strategies could involve modification of the diterpenoid core, alteration of the glycosidic bond, or variation of the sugar moiety itself. The goal of such modifications would be to develop analogues with enhanced ability to modulate specific cellular targets, such as those involved in macrophage polarization, with greater potency and reduced off-target effects.

Integration of Omics Data for Systems-Level Understanding of Action

A systems-level understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. The integration of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways affected by Pseudolaric acid A β-D-glucoside.

Currently, there is a lack of specific omics data for Pseudolaric acid A β-D-glucoside. However, the existing research on Pseudolaric acid B highlights the potential of such approaches. Studies on PAB have utilized techniques like Western blotting to probe the expression of specific proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases frontiersin.org. Future research on Pseudolaric acid A β-D-glucoside should employ unbiased, large-scale omics approaches. For instance, transcriptomic analysis (e.g., RNA-sequencing) of macrophages treated with the compound could reveal the full spectrum of gene expression changes that lead to the observed decrease in M2 markers. This could uncover novel signaling pathways and molecular targets, providing a robust foundation for its further development.

Challenges and Opportunities in Diterpenoid Research

The field of diterpenoid research is rich with opportunities but also faces significant challenges. Diterpenoids, including the pseudolaric acids, represent a vast and structurally diverse class of natural products with a wide range of biological activities, from anticancer to anti-inflammatory effects nih.govnih.gov.

One of the primary challenges is the low natural abundance of many diterpenoids, which can hinder large-scale production for preclinical and clinical studies nih.gov. While the total synthesis of complex diterpenoids like Pseudolaric acid B has been accomplished, it often involves lengthy and low-yielding processes, making it economically challenging for industrial-scale production nih.govnih.gov. The development of efficient and scalable synthetic or semi-synthetic routes is therefore a critical area of research.

Another challenge lies in the often-complex structure-activity relationships of these molecules. As demonstrated by the differing effects of Pseudolaric acid A and its glucoside, small structural modifications can lead to significant changes in biological activity nih.gov. This necessitates extensive medicinal chemistry efforts to optimize lead compounds.

Despite these challenges, the opportunities are substantial. The unique and complex scaffolds of diterpenoids offer the potential to interact with novel biological targets that are not addressed by current therapies. The development of diterpenoid glycosides as drugs also presents unique opportunities. The sugar moiety can significantly influence the compound's solubility, stability, and pharmacokinetic profile, potentially leading to improved drug-like properties. The case of Pseudolaric acid A β-D-glucoside highlights the potential for glycosylation to fine-tune the biological activity of a natural product, opening up new avenues for the development of highly specific and effective therapeutic agents.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Pseudolaric acid A β-D-glucoside in plant extracts?

To ensure accurate identification and quantification, researchers should employ a combination of chromatographic and spectroscopic techniques:

- HPLC-DAD/ELSD : High-performance liquid chromatography with diode-array detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD) is optimal for quantifying the compound in plant extracts. These methods are validated for linearity, precision, and recovery rates .

- NMR and Mass Spectrometry : Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification .

- Reference Standards : Use certified reference materials (≥95% purity) to calibrate instruments and validate results .

Q. How can researchers ensure the purity of Pseudolaric acid A β-D-glucoside during isolation?

Purity assurance involves:

- Multi-Step Chromatography : Use silica gel column chromatography followed by preparative HPLC to isolate the compound from crude extracts of Pseudolarix kaempferi root cortex .

- Quality Control : Validate purity via HPLC (≥95% peak area normalization) and cross-check with NMR to detect impurities such as pseudolaric acid derivatives (e.g., pseudolaric acid B or C) .

- Storage Conditions : Store isolated compounds at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the pharmacokinetic properties of Pseudolaric acid A β-D-glucoside in vivo?

Key considerations include:

- Dose Optimization : Conduct dose-ranging studies in rodent models to establish bioavailability, leveraging LC-MS/MS for plasma concentration analysis .

- Metabolite Profiling : Monitor glucuronidation or sulfation metabolites using ultra-high-resolution mass spectrometry (UHPLC-QTOF-MS) to assess metabolic stability .

- Tissue Distribution : Use radiolabeled isotopes (e.g., C-labeled compound) to track distribution in target organs like the liver or kidneys .

Q. How should researchers address discrepancies in reported bioactivity data of Pseudolaric acid A β-D-glucoside across different studies?

Discrepancies often arise from:

- Purity Variability : Compare studies using ≥98% purity standards versus lower-grade materials, which may contain interfering pseudolaric acid analogs .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times to minimize variability in cytotoxicity assays .

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and validate findings across multiple cell lines or animal models .

Q. What strategies are effective for elucidating the molecular targets of Pseudolaric acid A β-D-glucoside in cancer cells?

Advanced methodologies include:

- Chemoproteomics : Employ affinity-based pull-down assays with biotinylated probes to identify binding partners in cancer cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes essential for the compound’s antiproliferative effects .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with apoptosis-related proteins like Bcl-2 or caspases .

Methodological Notes

-

Data Tables :

Parameter Recommended Method Reference Purity Validation HPLC-DAD (λ = 254 nm) Structural Confirmation H-NMR (500 MHz, CDOD) In Vivo Bioavailability LC-MS/MS (LOQ = 0.1 ng/mL) -

Contradiction Analysis : Cross-reference batch-specific Certificates of Analysis (COA) and ensure adherence to ISO 17025 standards for analytical reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.